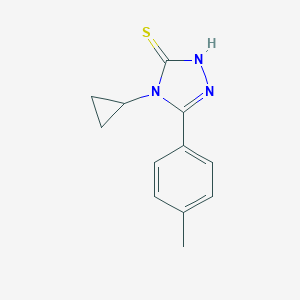
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzyl cyanide with cyclopropylamine to form an intermediate, which is then cyclized using thiourea to yield the desired triazole compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Palladium catalysts and boronic acids are typically employed in the Suzuki-Miyaura coupling reaction.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of phenyl-substituted triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
科学研究应用
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-(4-bromophenyl)-4,6-dichloropyrimidine: Another heterocyclic compound with a bromophenyl group, but with a pyrimidine ring instead of a triazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group, known for its biological activities.
Uniqueness
5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring with a bromophenyl and cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-(4-bromophenyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c12-8-3-1-7(2-4-8)10-13-14-11(16)15(10)9-5-6-9/h1-4,9H,5-6H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDURKFNAKPDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
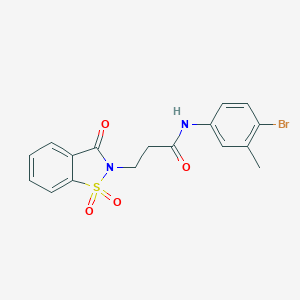
![2-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B509943.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B509949.png)
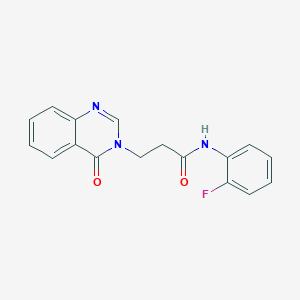
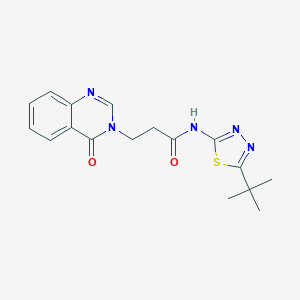
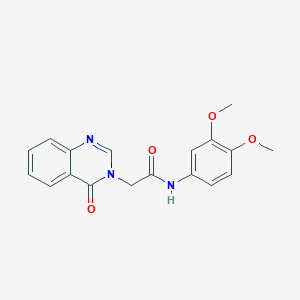
![3-(4-oxo-3(4H)-quinazolinyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B509963.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B509964.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509967.png)
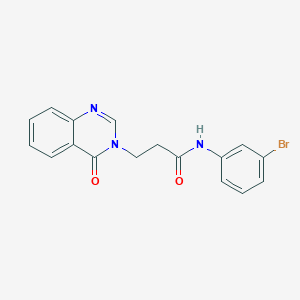
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B509973.png)
![3-[(2-Phenylethyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B509977.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B509979.png)
